![molecular formula C17H13ClN2O4 B3013832 1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1708179-39-8](/img/structure/B3013832.png)
1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of 1-{4-[(4-Chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione
The compound 1-{4-[(4-Chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative, which is a class of compounds known for their significance in medicinal and pharmaceutical applications due to their heterocyclic structure containing nitrogen atoms. Pyrimidine derivatives exhibit a wide range of biological activities and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. An efficient synthesis method for related compounds involves the treatment of 2-hydroxychalcones with 1,3-dimethylbarbituric acid in the presence of a catalyst such as amberlyst-15, leading to a domino sequence of Michael addition, cyclization, and aerial oxidation . Another synthesis approach for thiourea derivatives of pyrimidines includes the reaction of isothiocyanates with substituted pyrimidine amines in dry tetrahydrofuran . These methods highlight the versatility and adaptability of pyrimidine synthesis to produce a wide array of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups that influence the compound's properties and interactions. For instance, the introduction of a chlorobenzyl group can impact the compound's binding properties and its interaction with proteins . The molecular structure is often confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, including non-covalent interactions such as hydrogen bonding, van der Waals interactions, and π-π stacking, which are crucial for the stability of the crystal structure and the compound's biological activity . These interactions can be visualized and analyzed using techniques like reduced density gradient (RDG) function and Hirshfeld surface analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as vibrational spectra, can be studied using FT-IR and FT-Raman spectroscopy. These techniques provide insights into the vibrational modes of the molecules and can be complemented by computational methods like density functional theory (DFT) to predict the equilibrium geometry and vibrational wave numbers . Additionally, the electronic properties, such as HOMO-LUMO energies and charge distributions, can be calculated to understand the reactivity and interaction potential of the compound . Molecular docking studies can further suggest the compound's inhibitory activity against specific proteins, indicating its potential as a chemotherapeutic agent .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is known for its high reactivity, particularly in condensation reactions with aromatic and heterocyclic aldehydes, as well as diketones, forming various derivatives (Yurtaeva & Tyrkov, 2016).
- It has been used in a catalyst-free, efficient synthesis process to create pharmaceutically interesting compounds, highlighting its utility in developing new pharmaceutical agents (Brahmachari & Nayek, 2017).
- The compound's derivatives exhibit promising applications in medicine and nonlinear optics (NLO) fields, especially in the NLO study and comparative analysis of phenyl pyrimidine derivatives (Hussain et al., 2020).
Antimicrobial and Antifungal Properties
- Synthesized derivatives of this compound have shown moderate antibacterial activity against various microorganisms, such as Bacillus subtilis and Escherichia coli, and good antifungal activity against Aspergillus niger (Vijaya Laxmi et al., 2012).
Biochemical Interactions and Synthesis Methods
- Efficient synthesis methods have been developed for this compound's derivatives, which have shown interesting properties like free rotation around the bond linking two heterocyclic moieties and binding properties with proteins such as β-lactoglobulin (Sepay et al., 2016).
- Some derivatives also exhibit antimycobacterial activity and low toxicity, making them promising compounds for antimycobacterial drug discovery (Yushin et al., 2020).
Structural Characterization
- X-ray crystallography and spectroscopic methods have been utilized for structural characterization of this compound's derivatives, providing insights into their molecular structure and stability (Barakat et al., 2015).
Antioxidant and Anticancer Properties
- Some derivatives have been synthesized and tested for their activity as antioxidants, with certain compounds showing significant effectiveness (Cahyana et al., 2020).
- Additionally, novel derivatives have been evaluated for their anticancer activity, with certain compounds showing high inhibitory activity against cervical cancer cell lines (Kumar et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-12-3-1-11(2-4-12)10-24-14-7-5-13(6-8-14)20-16(22)9-15(21)19-17(20)23/h1-8H,9-10H2,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTRXVMGRZPEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

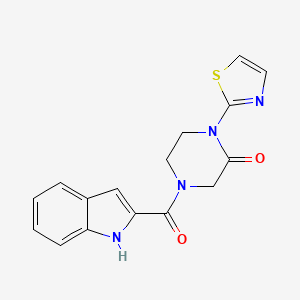
![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)
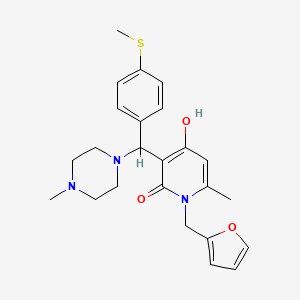
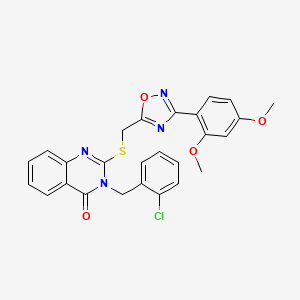
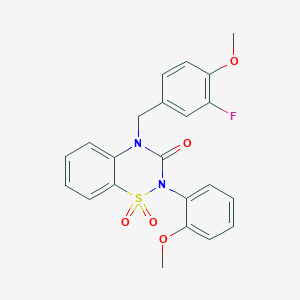
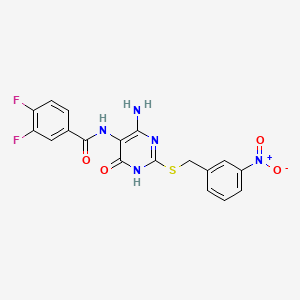
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
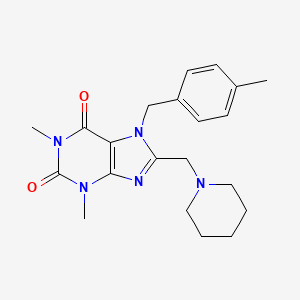
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)
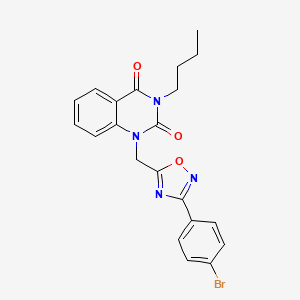
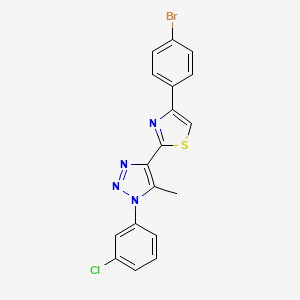
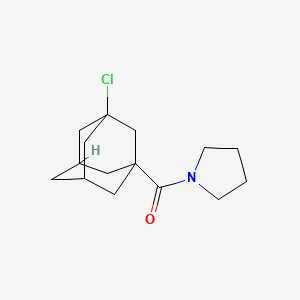
![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)